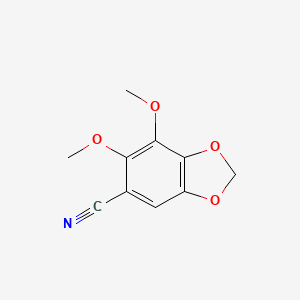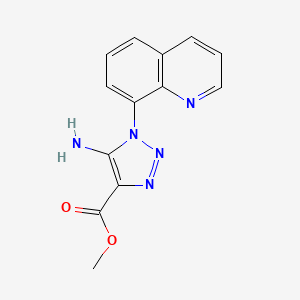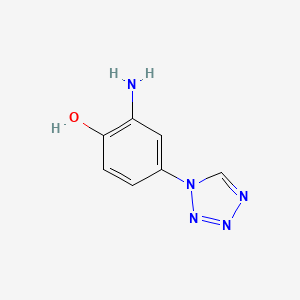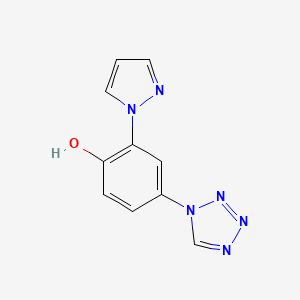
6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile is a chemical compound with the molecular formula C10H9NO4. It is characterized by a benzodioxole ring structure with methoxy groups at the 6 and 7 positions and a cyano group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with 1,3-benzodioxole-5-carbonitrile as the starting material.
Methylation: The compound undergoes methylation at the 6 and 7 positions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale methylation processes to ensure efficiency and cost-effectiveness. The use of automated systems for monitoring reaction conditions and product quality is common.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Substitution: Various nucleophiles can be used in substitution reactions, often requiring strong bases or acids.
Major Products Formed:
Oxidation: 6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid.
Reduction: 6,7-Dimethoxy-1,3-benzodioxole-5-amine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the modulation of enzyme activity and inhibition of certain biological pathways. It has been investigated for its effects on various cellular processes.
Medicine: Research has explored the use of this compound in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. The cyano group can act as an electrophile, forming bonds with nucleophiles in biological systems. The methoxy groups can influence the compound's solubility and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde: This compound differs by having an aldehyde group instead of a cyano group.
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: This compound has a methyl group at the 5 position instead of a cyano group.
Uniqueness: 6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile is unique due to its cyano group, which imparts different chemical reactivity compared to similar compounds. This allows for a wider range of applications in synthesis and biological studies.
Properties
IUPAC Name |
6,7-dimethoxy-1,3-benzodioxole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-12-8-6(4-11)3-7-9(10(8)13-2)15-5-14-7/h3H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIPIYLNMGDKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1C#N)OCO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B7817040.png)
![2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B7817041.png)




![N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide](/img/structure/B7817068.png)
![3-[3-[5-(2-Carboxyethyl)-1,2,4-oxadiazol-3-yl]-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B7817080.png)
![Imidazo[2,1-b]benzothiazole-2-acetic acid](/img/structure/B7817088.png)

![N-(2-aminoethyl)-5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B7817099.png)


